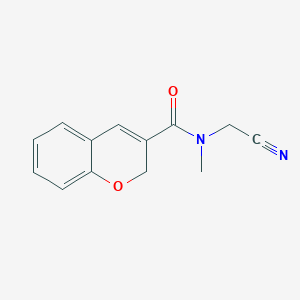
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is an organic compound with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step reactions. Starting with the pyrimidine core, the introduction of the benzenesulfonyl group and the 3,4-dichlorophenyl group requires specific reagents and conditions. For instance, sulfonylation can be achieved using benzenesulfonyl chloride under basic conditions. The addition of the dichlorophenyl group might involve electrophilic aromatic substitution reactions. Industrial Production Methods: While laboratory synthesis can be precise, industrial production scales up these processes, often optimizing reaction conditions for better yields and cost-efficiency. Industrial methods may use continuous flow reactors and advanced purification techniques to produce the compound in bulk.
化学反応の分析
Types of Reactions:
Oxidation and Reduction
This compound could undergo oxidative reactions particularly at the sulfonyl group, potentially forming sulfoxides or sulfones. Reduction reactions might target the nitro groups if present in derivatives.
Substitution Reactions
The dichlorophenyl and pyrimidinyl groups are likely to undergo nucleophilic substitution, especially under the influence of strong nucleophiles. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Solvents like acetonitrile or dimethyl sulfoxide can be used depending on the reaction. Major Products Formed: Substitution reactions could yield a variety of derivatives depending on the nucleophile used. Oxidation reactions could yield sulfoxides or sulfones, while reduction reactions could result in the formation of amines or hydroxyl derivatives.
科学的研究の応用
In Chemistry: Used as an intermediate for synthesizing more complex molecules. It can act as a ligand in coordination chemistry due to its multiple functional groups. In Biology and Medicine: Potentially explored for pharmaceutical applications due to its unique molecular structure. Its derivatives might act as inhibitors for specific enzymes or receptors. In Industry: Could be used in the production of advanced materials, particularly where specific sulfonyl or dichlorophenyl functionalities are required.
作用機序
The compound's mechanism of action largely depends on its interaction with biological molecules. Its sulfonyl group can engage in strong hydrogen bonding, influencing its binding affinity to enzymes or receptors. The dichlorophenyl group can enhance its hydrophobic interactions, affecting the compound's overall bioavailability and efficacy.
類似化合物との比較
Uniqueness: The combination of a pyrimidinyl core with both benzenesulfonyl and dichlorophenyl groups distinguishes this compound from othersSimilar Compounds:
4-(3,4-dichlorophenyl)pyrimidin-2-amine
Similar backbone but lacks the sulfonyl group.
5-(benzenesulfonyl)pyrimidin-2-amine
Lacks the dichlorophenyl group, showcasing the influence of this group in the overall reactivity.
This compound exemplifies how combining distinct functional groups can lead to versatile applications across various fields. What drew your interest to this molecule?
特性
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23(2)18-21-11-16(26(24,25)13-6-4-3-5-7-13)17(22-18)12-8-9-14(19)15(20)10-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTBCCJNWCLZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2749513.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2749515.png)

![N-(2,4-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2749518.png)


![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)




![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)
